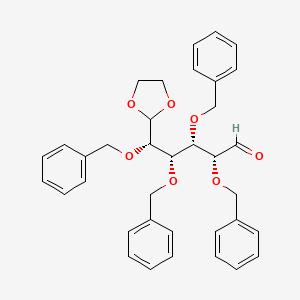![molecular formula C10H11NO B12865871 3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
3,5,7-Trimethylbenzo[c]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trimethylbenzo[c]isoxazole is a heterocyclic compound featuring a benzene ring fused with an isoxazole ring, substituted with three methyl groups at positions 3, 5, and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5,7-trimethylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Reaction Conditions:
Reagents: 3,5,7-Trimethylbenzoyl chloride, hydroxylamine hydrochloride, pyridine
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
3,5,7-Trimethylbenzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The isoxazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,5,7-trimethylbenzoic acid.
Reduction: Formation of 3,5,7-trimethylbenzylamine.
Substitution: Formation of halogenated derivatives such as 3,5,7-tribromobenzo[c]isoxazole.
科学的研究の応用
3,5,7-Trimethylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用機序
The mechanism of action of 3,5,7-Trimethylbenzo[c]isoxazole depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the biological pathways involved.
類似化合物との比較
Similar Compounds
3,5-Dimethylisoxazole: Lacks the additional methyl group at position 7, which may affect its reactivity and biological activity.
3,5,7-Trimethylisoxazole: Similar structure but without the fused benzene ring, leading to different chemical properties and applications.
3,5,7-Trimethylbenzo[d]isoxazole: An isomer with different positioning of the isoxazole ring, resulting in distinct chemical behavior.
Uniqueness
3,5,7-Trimethylbenzo[c]isoxazole is unique due to its fused ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and drugs with tailored properties.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
3,5,7-trimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-7(2)10-9(5-6)8(3)12-11-10/h4-5H,1-3H3 |
InChIキー |
UEOPCODRIJFQCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(ON=C2C(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


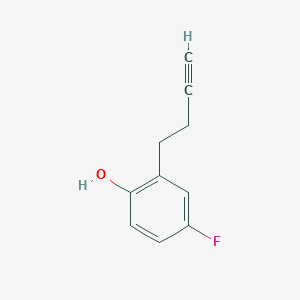
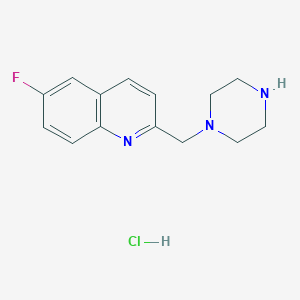
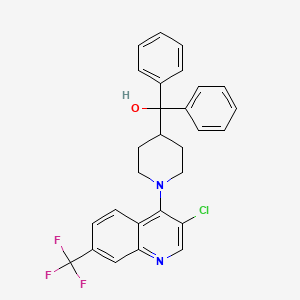
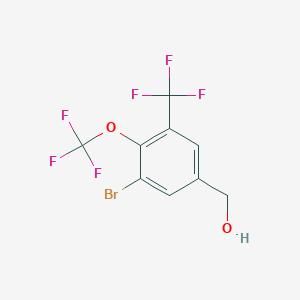
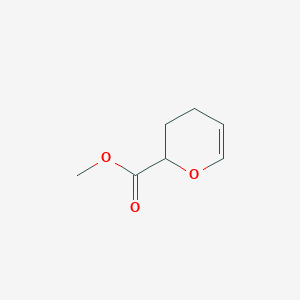
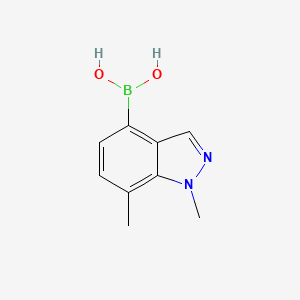
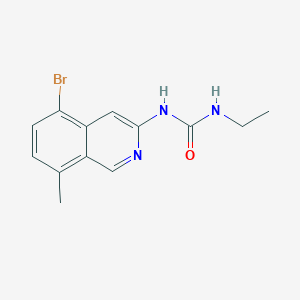
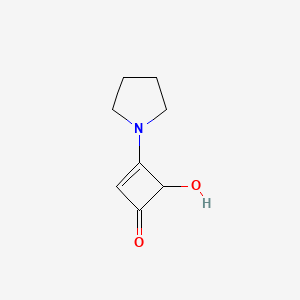



![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
